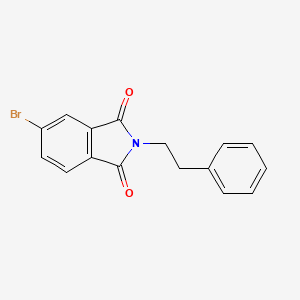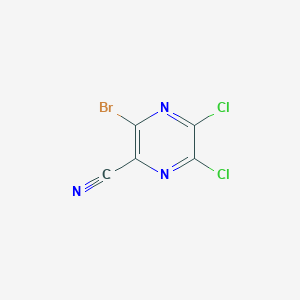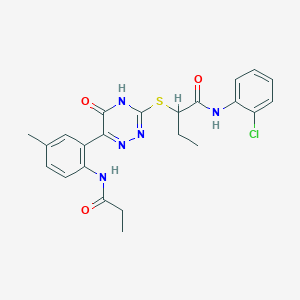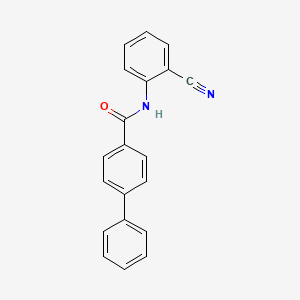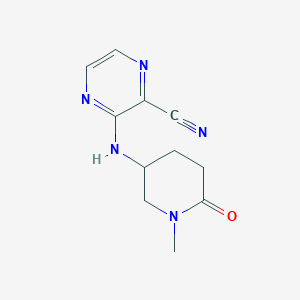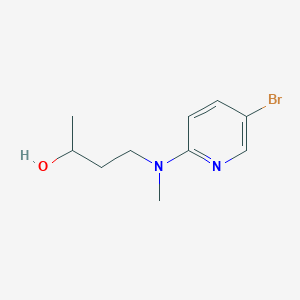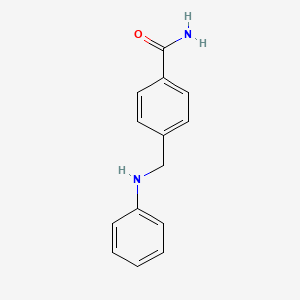
4-((Phenylamino)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Phenylamino)methyl)benzamide is an organic compound with the molecular formula C14H14N2O It is a derivative of benzamide, characterized by the presence of a phenylamino group attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Phenylamino)methyl)benzamide typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of a compound containing an active hydrogen atom with formaldehyde and a primary or secondary amine. In this case, the reaction between benzamide, formaldehyde, and aniline (phenylamine) under acidic conditions yields this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. These methods often involve the use of microreactor systems to optimize reaction conditions and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-((Phenylamino)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-((Phenylamino)methyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-((Phenylamino)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Comparison: 4-((Phenylamino)methyl)benzamide is unique due to its specific phenylamino group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-(anilinomethyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c15-14(17)12-8-6-11(7-9-12)10-16-13-4-2-1-3-5-13/h1-9,16H,10H2,(H2,15,17) |
Clave InChI |
PSWNXSKLBMXSPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)

